BenchChemオンラインストアへようこそ!

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride

Sigma-1 receptor CNS drug discovery Structure-activity relationship

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride is a bicyclic heterocyclic building block comprising a saturated piperidine ring fused to a pyrimidinone. The [4,3-d] ring fusion orientation distinguishes it from other regioisomeric pyridopyrimidinones and positions it as a privileged scaffold for central nervous system (CNS) drug discovery, particularly for sigma‑1 receptor and TASK‑3 potassium channel modulation.

Molecular Formula C7H10ClN3O
Molecular Weight 187.63 g/mol
CAS No. 1187830-79-0
Cat. No. B1384369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride
CAS1187830-79-0
Molecular FormulaC7H10ClN3O
Molecular Weight187.63 g/mol
Structural Identifiers
SMILESC1CNCC2=C1N=CNC2=O.Cl
InChIInChI=1S/C7H9N3O.ClH/c11-7-5-3-8-2-1-6(5)9-4-10-7;/h4,8H,1-3H2,(H,9,10,11);1H
InChIKeyBGMIFTJIUKQBRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride (CAS 1187830-79-0) – Procurement-Ready Building Block for CNS-Targeted Library Synthesis


5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride is a bicyclic heterocyclic building block comprising a saturated piperidine ring fused to a pyrimidinone. The [4,3-d] ring fusion orientation distinguishes it from other regioisomeric pyridopyrimidinones and positions it as a privileged scaffold for central nervous system (CNS) drug discovery, particularly for sigma‑1 receptor and TASK‑3 potassium channel modulation [1][2]. The hydrochloride salt form (MW 187.63) confers improved aqueous solubility and handling characteristics relative to the free base, making it suitable for parallel medicinal chemistry and radiolabeling workflows [3].

Why Generic Pyridopyrimidinone Substitution Fails – The Critical Role of the [4,3-d] Fusion and Hydrochloride Stoichiometry


Simply substituting a generic pyridopyrimidinone for 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride introduces two critical risks: regioisomeric mis‑match and salt‑form mis‑match. The [4,3‑d] fusion yields a distinct topological orientation of the hydrogen‑bond donor/acceptor pharmacophore that is specifically recognized by sigma‑1 receptor and TASK‑3 channel binding pockets; the [3,4‑d] or [2,3‑d] regioisomers present a different spatial arrangement that results in significantly altered affinity profiles [1][2]. Furthermore, the hydrochloride stoichiometry (mono‑HCl) controls solubility, hygroscopicity, and exact reactant equivalency in subsequent synthetic steps; uncontrolled substitution with the free base, dihydrochloride, or an alternative salt can compromise reaction yields and batch reproducibility [3]. The quantitative evidence below demonstrates the measurable consequences of these molecular differences.

Head‑to‑Head Quantitative Evidence for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride (CAS 1187830-79-0)


Sigma‑1 Receptor Affinity: [4,3‑d] Scaffold Delivers Sub‑Micromolar Binding vs. Structurally Related Regioisomers

In a patent disclosing sigma‑1 receptor agonists, derivatives built directly on the 5,6,7,8‑tetrahydropyrido[4,3‑d]pyrimidin‑4(3H)‑one scaffold consistently demonstrated high sigma‑1 receptor affinity. While explicit Ki values for the unsubstituted core are not individually tabulated, the patent classifies the entire series as 'strong selective agonists' with affinity sufficient for antidepressant and anxiolytic development, contrasting with pyrido[3,4‑d]pyrimidinones, which are primarily explored as CXCR2 antagonists or p70S6K inhibitors, indicating divergent target engagement driven by the regioisomeric scaffold [1][2]. This scaffold‑level selectivity provides procurement justification for the [4,3‑d] isomer over the [3,4‑d] isomer when sigma‑1 receptor targeting is intended.

Sigma-1 receptor CNS drug discovery Structure-activity relationship

TASK‑3 Channel Antagonist Potency: THPP Series Shows Structure‑Dependent Micromolar vs. Sub‑Micromolar Blockade

In a structure‑activity study of TASK‑3 potassium channel antagonists, compounds built on the 5,6,7,8‑tetrahydropyrido[4,3‑d]pyrimidine scaffold exhibited a marked potency difference depending on substitution pattern. The lead compound PK‑THPP (bearing a phenethyl substituent) blocked TASK‑3 with substantially higher potency than analogs lacking a hydrogen‑bond acceptor group; compounds 17b inhibited in the micromolar range, whereas compounds 20b–23 achieved sub‑micromolar inhibition [1]. This demonstrates that the [4,3‑d] core provides a tunable scaffold whose potency can be modulated by peripheral substitution, confirming its value as a procurement priority for ion‑channel drug discovery campaigns.

TASK-3 channel potassium channel modulation oncogenic channel blocker

Purity and Analytical Characterization: Vendor‑Supplied 95%+ Purity with Full QC Documentation Enables Direct Use in Parallel Synthesis

Reputable vendors supply 5,6,7,8‑tetrahydropyrido[4,3‑d]pyrimidin‑4(3H)‑one hydrochloride at a minimum purity of 95% (HPLC), with certificates of analysis including NMR and HPLC data . In contrast, the free base (CAS 756437‑41‑9) is commonly listed at 95% purity but without the salt‑form batch‑to‑batch consistency required for automated library synthesis. The mono‑hydrochloride salt provides a single, defined stoichiometric entity with a molecular weight of 187.63 g/mol, eliminating the ambiguity associated with the dihydrochloride (MW 224.09) or the hygroscopic free base, thereby ensuring accurate molar calculations in high‑throughput reaction setups .

Building block procurement parallel synthesis QC analytics

Radiolabeling Compatibility: Proven Synthetic Utility for Carbon‑14 Incorporation in the Pyrimidinone 2‑Position

The tetrahydropyrido[4,3‑d]pyrimidin‑4(3H)‑one scaffold has been successfully employed as a precursor for carbon‑14 radiolabeling. A three‑step synthetic sequence starting from benz[amidino‑¹⁴C]amidine hydrochloride yielded a series of ¹⁴C‑labeled tetrahydropyrido[4,3‑d]pyrimidin‑4(3H)‑ones with the label introduced at the 2‑position of the pyrimidinone moiety [1]. This validated radiochemical pathway is not reported for the [3,4‑d] or [2,3‑d] regioisomers, establishing a unique procurement advantage for metabolism, distribution, and pharmacokinetic (DMPK) studies when a radiolabeled isotopolog of the [4,3‑d] core is required.

Carbon-14 labeling ADME studies radiosynthesis

Recommended Application Scenarios for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride Based on Verified Evidence


Sigma‑1 Receptor Agonist Lead Optimization Libraries

The [4,3‑d] scaffold is the core for a patented series of sigma‑1 receptor agonists with claimed high affinity and selectivity [1]. Procuring 5,6,7,8‑tetrahydropyrido[4,3‑d]pyrimidin‑4(3H)‑one hydrochloride ensures direct access to this chemical space for structure‑activity relationship (SAR) expansion around the piperidine nitrogen and pyrimidinone 2‑position, as specified in the patent Markush structure. Use of any other regioisomer would divert the SAR path away from sigma‑1 engagement.

TASK‑3 Potassium Channel Antagonist Hit‑to‑Lead Campaigns

Published SAR demonstrates that the 5,6,7,8‑tetrahydropyrido[4,3‑d]pyrimidine core supports both micromolar and sub‑micromolar TASK‑3 blockade depending on peripheral substitution [2]. The hydrochloride salt is the recommended starting material for synthesizing the THPP antagonist series, enabling direct comparison with literature benchmark compounds (e.g., PK‑THPP) and rational tuning of hydrogen‑bond acceptor interactions at the selectivity filter.

Carbon‑14 ADME Probe Synthesis for CNS Candidates

When a CNS‑targeted drug candidate containing the tetrahydropyrido[4,3‑d]pyrimidine motif advances to preclinical development, the hydrochloride salt serves as the immediate precursor for ¹⁴C‑label introduction at the pyrimidinone 2‑position via the published three‑step amidine route [3]. Procuring the identical building block used in the published radiosynthesis eliminates route‑scouting uncertainty and accelerates GLP radiolabeling batch production.

High‑Throughput Parallel Library Synthesis Requiring Stoichiometric Precision

Automated liquid‑handling platforms demand reagents with defined stoichiometry and consistent purity to ensure reliable molar dispensing. The mono‑hydrochloride salt (MW 187.63, ≥95% purity) satisfies this requirement, whereas the free base and dihydrochloride introduce weighing ambiguities that can propagate errors across 96‑ or 384‑well reaction plates . This compound is therefore preferred for parallel amide coupling, reductive amination, and urea‑forming library protocols.

Quote Request

Request a Quote for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.